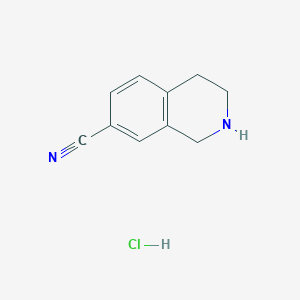

1,2,3,4-Tetrahydroisochinolin-7-carbonitrilhydrochlorid

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a chemical compound that is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride and its analogs has been a topic of interest in medicinal chemistry. The heterocyclic scaffold of tetrahydroisoquinolines (THIQ) has garnered attention due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Commonly used synthetic strategies for constructing the core scaffold have also been discussed .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is represented by the linear formula C10H11ClN2 . The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride include a molecular weight of 194.66 . It is a solid at room temperature and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Forschung zu neurodegenerativen Erkrankungen

1,2,3,4-Tetrahydroisochinolin: Verbindungen haben sich in der Erforschung neurodegenerativer Erkrankungen als vielversprechend erwiesen. Sie zeigen vielfältige biologische Aktivitäten, die verschiedenen infektiösen Krankheitserregern und neurodegenerativen Erkrankungen entgegenwirken können . Die Fähigkeit der Verbindung, Neurotransmittersysteme zu modulieren, macht sie zu einem wertvollen Instrument, um Krankheiten wie Parkinson und Alzheimer zu verstehen.

Entwicklung von Antitumor-Antibiotika

Der THIQ-Kern ist ein Schlüsselbestandteil von Antitumor-Antibiotika, die aus natürlichen Quellen isoliert wurden. In den letzten vier Jahrzehnten standen THIQ-basierte Antitumor-Antibiotika aufgrund ihrer starken Aktivität gegen Krebszellen im Fokus. Die Entwicklung neuartiger THIQ-Analoga zielt darauf ab, die Wirksamkeit in der Krebstherapie zu verbessern und Nebenwirkungen zu reduzieren .

Behandlung von Infektionskrankheiten

Die Forschung an THIQ-Analoga umfasst auch deren Anwendung bei der Behandlung von Infektionskrankheiten. Ihre Struktur-Wirkungs-Beziehungsstudien (SAR) helfen bei der Entwicklung von Verbindungen, die gegen ein breites Spektrum von Krankheitserregern wirksam sind und neue Wege für die Behandlung von resistenten Stämmen eröffnen .

Synthetische pharmazeutische Chemie

Das THIQ-Gerüst ist in der synthetischen pharmazeutischen Chemie von Bedeutung, wo es zur Konstruktion komplexer Moleküle mit potenziellen therapeutischen Wirkungen verwendet wird. Häufige synthetische Strategien zur Herstellung dieses Kern-Gerüsts sind entscheidend für die Weiterentwicklung der Wirkstoffentwicklung und -findung .

Pharmakologische Aktivitätsprofilierung

1,2,3,4-Tetrahydroisochinolin: Derivate werden auf ihre pharmakologischen Profile untersucht, die ihr biologisches Potenzial, ihren Wirkmechanismus und ihre Interaktion mit biologischen Zielstrukturen umfassen. Diese Profilierung ist unerlässlich, um vielversprechende Kandidaten für die weitere Wirkstoffentwicklung zu identifizieren .

Molekular-Docking- und Dynamikstudien

Molekular-Docking- und Dynamikstudien von THIQ-Verbindungen liefern Einblicke in ihre Interaktion mit biologischen Zielstrukturen. Dieser rechnergestützte Ansatz hilft, die Bindungsaffinität und Aktivität dieser Verbindungen vorherzusagen, was für ein rationales Wirkstoffdesign unerlässlich ist .

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products It’s known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .

Biochemical Pathways

It’s known that thiq based compounds exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 19466 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting neurological functions .

Cellular Effects

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cellular behaviors, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activities. At higher doses, it may induce toxic or adverse effects, including neurotoxicity or hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCOFDGYVBVRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655213 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200137-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)

![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)